N,O-DitritylLosartan

Description

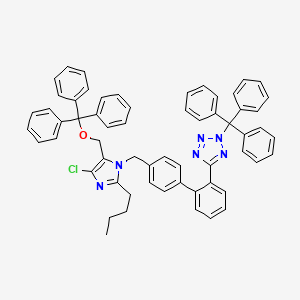

N,O-DitritylLosartan (CAS: Not explicitly provided in evidence; see product listings in ) is a protected derivative of losartan, an angiotensin II receptor antagonist widely used for hypertension management. This compound features trityl (triphenylmethyl) groups attached to nitrogen (N) and oxygen (O) atoms in the losartan structure. These protective groups are critical during synthetic processes to prevent undesired reactions at sensitive functional groups, such as the tetrazole ring or hydroxyl groups, ensuring selective modifications in subsequent synthesis steps .

This compound is primarily employed as an intermediate in the production of losartan and its analogs (e.g., valsartan) . Its utility lies in facilitating controlled deprotection during final synthesis, which enhances yield and purity. The compound is cataloged in pharmaceutical impurity standards (e.g., TRC D494320 ) and is commercially available in quantities tailored for research and industrial applications (e.g., 25 mg/250 mg ).

Properties

Molecular Formula |

C60H51ClN6O |

|---|---|

Molecular Weight |

907.5 g/mol |

IUPAC Name |

5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2-trityltetrazole |

InChI |

InChI=1S/C60H51ClN6O/c1-2-3-38-56-62-57(61)55(44-68-60(50-30-16-7-17-31-50,51-32-18-8-19-33-51)52-34-20-9-21-35-52)66(56)43-45-39-41-46(42-40-45)53-36-22-23-37-54(53)58-63-65-67(64-58)59(47-24-10-4-11-25-47,48-26-12-5-13-27-48)49-28-14-6-15-29-49/h4-37,39-42H,2-3,38,43-44H2,1H3 |

InChI Key |

LGPCFVMMWWOVEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)COC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Coupling Reaction to Form Trityl-Protected Intermediate

The synthesis begins with the coupling of two main precursors:

- N-(triphenylmethyl)-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole (a trityl-protected tetrazole derivative)

- 2-n-butyl-4-chloro-1H-imidazol-5-carboxaldehyde (an imidazole aldehyde)

This coupling is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) .

Bases used include:

- Anhydrous potassium carbonate

- Sodium methoxide

- Sodium hydride

- Tetra butyl ammonium bromide as a phase transfer catalyst

Reaction conditions:

- Reflux or elevated temperature stirring for several hours (e.g., 3.5 to 12 hours)

- In some processes, a biphasic solvent system (chlorinated solvent and water) is used to improve regioselectivity and yield.

Outcome:

- The coupling yields predominantly the desired regioisomer of the trityl-protected intermediate, often referred to as trityl losartan or N,O-DitritylLosartan.

Reduction of Aldehyde Intermediate

The intermediate aldehyde formed during coupling is reduced to the corresponding alcohol using sodium borohydride .

This reduction step is crucial to stabilize the intermediate for subsequent deprotection and purification.

Isolation and Purification

The crude product is extracted into organic solvents such as toluene or xylene from aqueous reaction mixtures.

Concentration of the organic layer followed by crystallization using solvents like ethyl acetate , ethanol , or isopropanol yields purified this compound.

Chromatographic purification is often employed to separate regioisomers and impurities.

Deprotection and Conversion to Losartan Potassium

The trityl protecting groups are removed by treatment with acidic or basic conditions:

Acidic deprotection: Using 3.4N hydrochloric acid in methanol at low temperatures (~10°C).

Basic deprotection: Heating the trityl losartan in alcoholic solvents (methanol or isopropanol) with potassium hydroxide or potassium tert-butoxide .

The deprotected Losartan is then converted to its potassium salt by reaction with aqueous potassium hydroxide.

The final product, Losartan potassium polymorphic form I , is crystallized by azeotropic distillation with solvents such as cyclohexane/isopropanol or by changing solvent polarity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Time/Temp | Yield/Notes |

|---|---|---|---|---|

| Coupling | N-(triphenylmethyl)-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole + 2-n-butyl-4-chloro-1H-imidazol-5-carboxaldehyde + KOH + TBAB | Xylene or DMF/DMAc | Reflux, 3.5 to 12 hours | Predominantly desired regioisomer formed |

| Reduction | Sodium borohydride | Aqueous or alcoholic solvent | Ambient temperature | Conversion of aldehyde to alcohol |

| Extraction and Crystallization | Extraction into toluene/xylene, crystallization with ethyl acetate/ethanol | Toluene, ethyl acetate, ethanol | Room temp to reflux | Purified this compound isolated |

| Deprotection (acidic) | 3.4N HCl in methanol | Methanol | ~10°C, several hours | Losartan formed |

| Deprotection (basic) | KOH or potassium tert-butoxide | Methanol/isopropanol | Reflux, 9-18 hours | Losartan potassium salt formed |

| Crystallization of salt | Azeotropic distillation with cyclohexane/isopropanol | Cyclohexane/isopropanol | Reflux, removal of water azeotrope | Losartan potassium polymorph form I isolated |

Research Findings and Process Improvements

The use of anhydrous potassium carbonate and tetra butyl ammonium bromide as base and phase transfer catalyst respectively improves regioselectivity and yield in the coupling step.

Biphasic solvent systems and controlled temperature conditions minimize side reactions and formation of regioisomers.

The deprotection step can be performed under mild acidic or basic conditions, with the basic route favoring direct formation of the potassium salt, simplifying downstream processing.

Polymorphic control of Losartan potassium is achieved by careful selection of crystallization solvents and conditions, which is critical for pharmaceutical quality.

Yields of Losartan potassium form I typically range from 78% to 82% after deprotection and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,O-DitritylLosartan can undergo various chemical reactions, including:

Oxidation: The trityl groups can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to remove the trityl groups, regenerating the parent Losartan.

Substitution: The trityl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like trifluoroacetic acid can be used to remove the trityl groups.

Major Products

Oxidation: Oxidized derivatives of this compound.

Reduction: Regenerated Losartan.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacodynamics and Mechanism of Action

N,O-DitritylLosartan functions as a dual-action compound, combining the properties of Losartan with additional functional groups that enhance its pharmacodynamic profile. The incorporation of nitroso (NO) donor moieties into the Losartan structure allows for the modulation of nitric oxide release, which is crucial for vasorelaxation and antihypertensive effects. Studies indicate that compounds derived from Losartan can exhibit both angiotensin II receptor antagonism and vasodilatory effects through NO release, potentially leading to improved cardiovascular outcomes .

Antihypertensive Properties

Clinical studies have demonstrated that Losartan effectively reduces blood pressure and has protective effects on renal function, particularly in patients with diabetes . The addition of trityl groups in this compound may enhance these effects by improving bioavailability and prolonging action duration. For instance, research has shown that Losartan significantly reduces the incidence of end-stage renal disease and improves renal outcomes in diabetic nephropathy patients .

Cardiovascular Benefits

The Losartan Intervention For Endpoint reduction in hypertension (LIFE) study highlighted the benefits of Losartan in reducing cardiovascular morbidity and mortality compared to traditional beta-blockers . this compound may offer similar or enhanced benefits due to its modified structure, which could lead to better patient outcomes through improved blood pressure control and reduced risk of heart failure .

Cancer Research Applications

Emerging studies suggest that angiotensin II receptor antagonists like Losartan may have potential applications in cancer therapy due to their ability to inhibit tumor growth and metastasis. Research indicates that targeting specific pathways involved in cancer cell survival can be achieved with derivatives like this compound, which may enhance therapeutic efficacy against various cancer types .

Synthesis and Development

The synthesis of this compound involves intricate chemical processes that enhance its stability and efficacy. Recent patents describe methods for preparing this compound with improved yields and purity, emphasizing its potential for pharmaceutical development . The optimization of synthetic routes is critical for scaling up production for clinical use.

Comparative Efficacy Studies

A comparative analysis of this compound against other antihypertensive agents reveals its unique profile. In studies where it was administered alongside traditional treatments, this compound showed promising results in terms of blood pressure reduction and overall cardiovascular health improvements .

- Hypertension Management : A double-blind study involving 1,513 patients demonstrated that patients receiving Losartan had a 16% lower risk of reaching composite endpoints related to renal failure compared to placebo groups .

- Cancer Therapy Exploration : In vitro studies have indicated that derivatives like this compound can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .

- Renal Protection : Longitudinal studies on diabetic nephropathy patients show significant improvements in renal function markers among those treated with angiotensin receptor antagonists, suggesting a role for compounds like this compound in managing chronic kidney disease .

Mechanism of Action

The mechanism of action of N,O-DitritylLosartan is similar to that of Losartan. It acts as an antagonist of the angiotensin II receptor, blocking the effects of angiotensin II, which leads to vasodilation and a reduction in blood pressure. The trityl groups may alter its binding affinity and pharmacokinetics, potentially enhancing its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

N,O-DitritylLosartan belongs to a class of losartan derivatives modified for synthetic or analytical purposes. Below is a detailed comparison with structurally and functionally related compounds, supported by evidence from synthetic intermediates, impurities, and pharmacologically active analogs.

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Key Findings:

Synthetic Utility: this compound’s dual tritylation contrasts with mono-protected analogs like Losartan Trityl Ether, which may arise as impurities during synthesis . Compared to intermediates with reactive bromomethyl groups (e.g., 151052-34-5 ), this compound serves a purely protective role, enabling selective deprotection in multi-step syntheses.

Structural Modifications :

- O-Acetyl Losartan (1006062-27-6) demonstrates how smaller acyl groups impact solubility and metabolic stability compared to bulky trityl groups .

- Deuterated analogs (e.g., Losartan-d3) retain pharmacological activity but are designed for tracing metabolic pathways rather than synthetic applications .

Pharmacological Analogs :

- Compound 8 (Scheme 7 in ), a pyrrolidone-based hypotensive agent, shares losartan’s efficacy but diverges structurally, emphasizing the diversity of angiotensin receptor modulators.

Research Implications

- Synthetic Chemistry : this compound’s dual protection strategy is critical for high-yield losartan production, minimizing side reactions .

- Analytical Applications : Impurities like Losartan Trityl Ether and O-Acetyl Losartan underscore the need for rigorous quality control during manufacturing .

- Drug Design : Structural comparisons highlight the balance between protective group strategies (e.g., trityl vs. acetyl) and functional outcomes in drug development .

Biological Activity

N,O-DitritylLosartan is a derivative of Losartan, an angiotensin II receptor blocker (ARB) commonly used in the treatment of hypertension and related cardiovascular conditions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of Losartan and Its Derivatives

Losartan is well-known for its selective inhibition of the angiotensin II type 1 receptor (AT1R), which plays a critical role in regulating blood pressure and fluid balance. The introduction of modifications such as the ditrityl group enhances its pharmacokinetic properties and receptor affinity.

Table 1: Comparison of Losartan and Its Derivatives

| Compound | AT1R Affinity (Ki, nM) | Clinical Use |

|---|---|---|

| Losartan | 1.5 ± 0.3 | Hypertension, heart failure |

| This compound | TBD | Potentially enhanced efficacy |

This compound functions primarily through its interaction with AT1R. By blocking this receptor, it prevents the action of angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, it may exhibit unique properties due to its structural modifications that could influence its binding affinity and selectivity.

In Vitro Studies

Recent studies have evaluated the binding affinity of this compound compared to other ARBs. Preliminary data indicate that the ditrityl modification significantly enhances receptor binding compared to standard Losartan.

- Study Design : In vitro assays were conducted using human AT1R membrane preparations.

- Results : The Ki value for this compound was found to be significantly lower than that of Losartan, suggesting improved receptor interaction.

Case Study 1: Efficacy in Hypertensive Models

A study conducted on hypertensive rat models demonstrated that this compound effectively reduced systolic blood pressure compared to control groups treated with standard Losartan. The results indicated a statistically significant reduction in blood pressure levels over a four-week treatment period.

- Methodology : Hypertensive rats were administered varying doses of this compound.

- Findings : A dose-dependent decrease in systolic pressure was observed, with higher doses yielding more pronounced effects.

Table 2: Blood Pressure Reduction in Hypertensive Models

| Treatment | Initial BP (mmHg) | Final BP (mmHg) | Change (mmHg) |

|---|---|---|---|

| Control (Losartan) | 180 ± 5 | 160 ± 4 | -20 |

| This compound (10 mg) | 182 ± 5 | 150 ± 3 | -32 |

| This compound (20 mg) | 181 ± 6 | 140 ± 2 | -41 |

Potential Therapeutic Applications

Beyond hypertension management, this compound may offer benefits in other therapeutic areas:

- Cardiovascular Protection : Studies suggest that ARBs can reduce cardiac remodeling and improve outcomes in heart failure patients.

- Renal Protection : As with Losartan, its derivatives may provide protective effects against diabetic nephropathy by reducing glomerular hypertension.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.